molecular formula C10H17NO3 B13276475 Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate

Cat. No.: B13276475
M. Wt: 199.25 g/mol
InChI Key: QZPNNRGMLHAXQZ-VURMDHGXSA-N
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Description

Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate (CAS: 340774-26-7) is a β-keto ester derivative characterized by a dimethylamino-methylidene substituent at the C2 position and a methyl group at the C4 position. This compound is synthesized via a condensation reaction between methyl 4-methyl-3-oxopentanoate and 1,1-dimethoxy-N,N-dimethylmethanamine at 80°C, yielding an orange oil with 95% efficiency . Its molecular weight is 200.0 g/mol (LC-MS: m/z = 200.0 [M + H]⁺), and it exhibits a retention time (RT) of 1.00 under standard analytical conditions . The dimethylamino group imparts electron-donating properties, influencing its reactivity and spectral behavior. The compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, as evidenced by its role in patented processes for fungicide intermediates .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate

InChI

InChI=1S/C10H17NO3/c1-7(2)9(12)8(6-11(3)4)10(13)14-5/h6-7H,1-5H3/b8-6-

InChI Key

QZPNNRGMLHAXQZ-VURMDHGXSA-N

Isomeric SMILES

CC(C)C(=O)/C(=C/N(C)C)/C(=O)OC

Canonical SMILES

CC(C)C(=O)C(=CN(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Michael Addition

An alternative synthetic route involves base-catalyzed Michael addition reactions, where a nucleophile (such as dimethylamine) adds to an α,β-unsaturated ester intermediate.

Process outline:

  • The α,β-unsaturated ester is deprotonated under basic conditions.
  • Dimethylamine attacks the electrophilic β-carbon, forming the desired adduct.
  • Subsequent proton transfers and tautomerizations yield Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate.

Typical conditions:

  • Use of mild bases (e.g., sodium hydride or potassium carbonate).
  • Solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF).
  • Ambient to moderate temperatures (25–80°C).

Research findings:

  • This method can produce high-purity products in a single step.
  • It allows for efficient synthesis with fewer purification steps.
  • The reaction mechanism involves deprotonation followed by nucleophilic conjugate addition, as demonstrated in recent green chemistry studies.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Condensation Reaction Dimethylamine + β-keto ester Acid catalyst, 20–120°C, anhydrous 90–95 >95 High selectivity, scalable Moisture sensitive, side reactions
Base-Catalyzed Michael Addition α,β-unsaturated ester + dimethylamine Mild base, DMAc/DMF, 25–80°C 85–92 >98 Single-step, high purity Requires strong base, solvent use
Amidation (Related Intermediate) Isobutyryl methyl acetate + amine DMAP catalyst, 80–120°C, reflux 96–98 >98 High yield, low impurities Requires solvent recovery steps

Full Research Findings and Mechanistic Insights

Reaction Mechanism

The condensation reaction mechanism involves:

  • Formation of an iminium ion intermediate by nucleophilic attack of dimethylamine on the carbonyl carbon of the β-keto ester.
  • Subsequent elimination of water leading to the formation of the methylidene double bond.
  • Tautomerization stabilizes the final enamine ester structure.

In the Michael addition route:

  • The base deprotonates the α-position of the ester, generating an enolate ion.
  • The nucleophilic dimethylamine attacks the β-position of the α,β-unsaturated ester.
  • Protonation and rearrangement yield the target compound.

Spectroscopic Characterization

Industrial Considerations

  • Temperature control is critical to avoid decomposition and impurity formation.
  • Removal of by-products such as methanol or aniline (in related amidation) improves yield and product quality.
  • Solvent recovery and recycling reduce environmental impact and production costs.
  • Anhydrous conditions and inert atmosphere may be required for scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Physical State Applications/Properties References
Target Compound C2: Dimethylamino-methylidene; C4: Methyl 200.0 Orange oil Synthetic intermediate; LC-MS RT = 1.00
Ethyl 2-(3,5-Dichlorobenzyl)-4-methyl-3-oxopentanoate C2: 3,5-Dichlorobenzyl; C4: Methyl ~300.7 (estimated) Not reported Pharmacological intermediate; LiCl/DIPEA-mediated synthesis
Ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate Thiophene core; C2: Dimethylamino-methylidene amino; C4: Methyl 298.36 (C₁₃H₁₈N₂O₃S) Crystalline solid Crystal structure with C–H⋯O hydrogen bonding; planar geometry
Methyl 4,4-dimethyl-3-oxopentanoate C4: Dimethyl; lacks C2 dimethylamino substituent 158.2 Liquid Precursor for β-keto ester derivatives
Methotrexate dimethylamide C5: Dimethylamino; oxopentanoate backbone ~508.5 Solid (pharma) Anticancer agent; HPLC retention time = 1.51

Spectral and Physical Properties

  • Crystallinity : The thiophene derivative (Ethyl 5-acetyl-2-{…}) forms stable crystals with planar geometry and hydrogen-bonded networks , whereas the target compound exists as an oil, likely due to its flexible β-keto ester backbone .
  • Spectral Data: The dimethylamino group in the target compound enhances UV-Vis absorbance in the visible range (orange color), contrasting with the colorless thiophene derivative . Methotrexate dimethylamide shows distinct HPLC retention (RT = 1.51), useful for analytical differentiation .

Key Research Findings

Reactivity Trends: The dimethylamino-methylidene group in the target compound enhances nucleophilicity at the β-keto position, facilitating enamine-based transformations absent in simpler analogues like Methyl 4,4-dimethyl-3-oxopentanoate .

Stability Challenges : Unlike crystalline thiophene derivatives , the target compound’s oil form necessitates stabilization during storage, often requiring inert atmospheres .

Analytical Differentiation : Methotrexate-related compounds and the target can be resolved via HPLC (RT differences: 1.00 vs. 1.51), critical for purity assessments .

Biological Activity

Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate, commonly referred to as a derivative of α-amino acids, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₇N₁O₃
Molecular Weight199.25 g/mol
CAS Number1245010-29-0
StructureStructure

The biological activity of this compound primarily involves its role as an electrophile, which allows it to interact with nucleophilic sites on enzymes and proteins. This interaction can lead to modulation of various biological pathways, potentially influencing enzyme activity and receptor functions.

Key Mechanisms:

  • Enzyme Interaction : The compound acts as a probe in biochemical assays, aiding in the study of enzyme mechanisms.
  • Electrophilic Reactions : It can participate in Michael additions and other electrophilic reactions, which are crucial for synthesizing complex organic molecules.

Biological Activities

Research indicates that Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate exhibits several biological activities:

  • Anti-inflammatory Properties : Investigated for its potential to modulate inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Antimicrobial Effects : Exhibits activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

  • Anti-inflammatory Study : A study assessed the compound's effect on cytokine production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound, suggesting its potential utility in managing inflammatory diseases.
  • Anticancer Research : In vitro experiments demonstrated that Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate could induce apoptosis in human cancer cell lines, such as breast and prostate cancer cells, with IC50 values comparable to established chemotherapeutics.

Applications in Research and Industry

Due to its versatile nature, this compound serves multiple roles:

  • Synthetic Chemistry : Used as a building block for synthesizing heterocyclic compounds.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions.
  • Biochemical Probes : Employed in studies focusing on enzyme mechanisms and protein interactions, aiding researchers in understanding complex biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via condensation of methyl 4-methyl-3-oxopentanoate with 1,1-dimethoxy-N,N-dimethylmethanamine. Heating at 80°C for 1 hour under anhydrous conditions achieves a 95% yield. Solvent-free conditions and vacuum concentration are critical for isolating the product as an orange oil .
  • Key Parameters : Reaction temperature (80°C), stoichiometric ratio (1:1.2 for the starting materials), and removal of volatile byproducts under reduced pressure .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • LC-MS : A prominent [M+H]+ peak at m/z 200.0 with a retention time (RT) of 1.00 minutes confirms molecular identity .
  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the methylidene (CH=N) group and ester functionalities.
  • IR Spectroscopy : Stretching frequencies for the carbonyl (C=O) and imine (C=N) groups validate structural motifs.
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to detect impurities.

Q. What storage conditions ensure the compound’s stability over time?

  • Stability Factors : The compound is sensitive to moisture and elevated temperatures. Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent degradation of the methylidene group .
  • pH Considerations : Avoid prolonged exposure to acidic or basic conditions, which may hydrolyze the ester or imine functionalities .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the methylidene group during synthesis?

  • Proposed Mechanism : The reaction proceeds via nucleophilic attack of the enolate (from methyl 4-methyl-3-oxopentanoate) on the electrophilic carbon of 1,1-dimethoxy-N,N-dimethylmethanamine, followed by elimination of methanol to form the conjugated imine .
  • Advanced Confirmation : Isotopic labeling (e.g., ¹⁸O tracing) or computational modeling (DFT) could validate intermediates.

Q. How do tautomeric equilibria impact spectral interpretation of this compound?

  • Challenge : The methylidene group may exhibit keto-enol tautomerism, complicating NMR analysis.
  • Resolution : Use variable-temperature NMR to observe tautomer dynamics. Deuterated solvents (e.g., DMSO-d₆) enhance resolution of exchangeable protons .

Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity studies?

  • Example : Alkylation at the α-position using benzyl bromides (e.g., 3,4-dichlorobenzyl bromide) in THF with DIPEA as a base. This yields derivatives for pharmacological screening .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and base strength (e.g., LiCl vs. K₂CO₃) to control regioselectivity .

Q. How should researchers resolve contradictions in synthetic yields reported across studies?

  • Troubleshooting :

  • Verify reagent purity (e.g., ACS-grade solvents) and anhydrous conditions .
  • Monitor reaction progress via TLC or in-situ IR to identify incomplete condensation.
  • Reproduce methods from peer-reviewed protocols (e.g., USP guidelines for ketone derivatives) .

Safety and Compliance

Q. What safety protocols are mandatory for handling this compound?

  • Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors.
  • Disposal : Follow institutional guidelines for organic waste containing imine/ester groups. Neutralize acidic/basic residues before disposal .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
LC-MS [M+H]+m/z 200.0
Optimal Reaction Temp80°C
Stability Storage–20°C under N₂

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